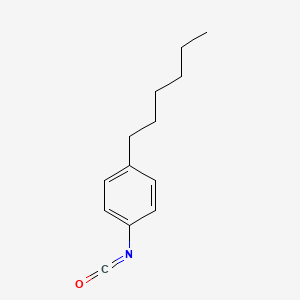
(5-methyl-1H-pyrazol-3-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-methyl-1H-pyrazol-3-yl)methanethiol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a thiol group (-SH) attached to a methylene bridge (-CH2-) connected to the pyrazole ring. The presence of the thiol group imparts unique chemical properties to the compound, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyl-1H-pyrazol-3-yl)methanethiol typically involves the reaction of 5-methyl-1H-pyrazole with a suitable thiolating agent. One common method is the reaction of 5-methyl-1H-pyrazole with methanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5-methyl-1H-pyrazol-3-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in a molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
(5-methyl-1H-pyrazol-3-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-methyl-1H-pyrazol-3-yl)methanethiol depends on its specific application. In biological systems, the thiol group can interact with various molecular targets, including enzymes and proteins, through the formation of disulfide bonds or by acting as a nucleophile. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(5-methyl-1H-pyrazol-3-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(5-methyl-1H-pyrazol-3-yl)methanamine: Contains an amine group instead of a thiol group.
(5-methyl-1H-pyrazol-3-yl)methane: Lacks any functional group attached to the methylene bridge.
Uniqueness
The presence of the thiol group in (5-methyl-1H-pyrazol-3-yl)methanethiol imparts unique reactivity compared to its analogs. Thiol groups are known for their strong nucleophilicity and ability to form disulfide bonds, making this compound particularly valuable in applications requiring these properties.
Properties
CAS No. |
18193-73-2 |
|---|---|
Molecular Formula |
C5H8N2S |
Molecular Weight |
128.20 g/mol |
IUPAC Name |
(5-methyl-1H-pyrazol-3-yl)methanethiol |
InChI |
InChI=1S/C5H8N2S/c1-4-2-5(3-8)7-6-4/h2,8H,3H2,1H3,(H,6,7) |
InChI Key |
JSEOMYFNKHBKLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11743313.png)
![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1H-pyrazol-4-amine](/img/structure/B11743314.png)
![1-cyclopentyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11743316.png)



![2-Cyano-3-(dimethylamino)-N-[(dimethylamino)methylidene]prop-2-enamide](/img/structure/B11743340.png)
![Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11743343.png)


![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11743367.png)
![3-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol](/img/structure/B11743370.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine](/img/structure/B11743391.png)
![[4-(Tert-butoxy)-4-oxobut-1-en-1-yl]boronic acid](/img/structure/B11743398.png)
